molecular formula C9H8N2O B3038177 4-Aminoisoquinolin-1(2H)-one CAS No. 78886-53-0

4-Aminoisoquinolin-1(2H)-one

Cat. No. B3038177
CAS RN: 78886-53-0
M. Wt: 160.17 g/mol
InChI Key: VMLHPUMZIKVELK-UHFFFAOYSA-N
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Description

4-Aminoisoquinolin-1(2H)-one (AIQ) is an organic compound that has been the subject of numerous scientific studies for its potential applications in various fields. AIQ is a heterocyclic compound composed of a nitrogen atom and a six-membered cyclic ring of carbon atoms. AIQ is a versatile compound that has been used as a building block for the synthesis of various drugs, as a reagent for organic synthesis, and as a model compound for research into the mechanism of action of drugs.

Scientific Research Applications

Synthesis of Anticancer Compounds

4-Aminoisoquinolin-1(2H)-one derivatives, specifically 1-amino-3-hetarylisoquinolines, show promise as anticancer compounds. A method for their synthesis involves the recyclization of 3-hetarylisocoumarins with (NH4)2CO3, yielding novel isoquinolin-1(2H)-ones and 1-chloroisoquinolines. These derivatives are then converted to 1-aminoisoquinolines using secondary amines like morpholine or 1-methylpiperazine (Konovalenko et al., 2020).

Catalyst-Controlled Synthesis for Diverse Derivatives

The synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives has been achieved using N-(pivaloyloxy)-amides and ynamides in the presence of a Cp*Rh(III) catalyst. This method features good functional group tolerance and excellent regioselectivity, offering a pathway to diverse derivatives (Niu et al., 2018).

Transition-Metal-Free Synthesis

A transition-metal-free synthesis method for 4-amino isoquinolin-1(2H)-ones has been developed, involving a tandem reaction of arynes and oxazoles. This method represents an efficient approach to these compounds (Liu et al., 2022).

Synthesis for PARP-1 Inhibitors

A strategy for synthesizing 1-aminoisoquinoline derivatives, potential inhibitors of PARP-1, a protein involved in DNA repair, has been developed. This Rh(III)-catalyzed annulation reaction uses benzamidines and vinylene carbonate, producing compounds with broad substrate scopes and good yields (Huang et al., 2021).

Development of Solid-State Fluorescent Materials

Multisubstituted 1-aminoisoquinoline derivatives, synthesized via a metal-free reaction of a 4 H-pyran derivative and secondary amines, exhibit dual-state emissions. These compounds show potential for developing solid-state fluorescent materials, important in optoelectronic devices and bioimaging (Zhang et al., 2020).

Use in Bioimaging

Synthesized 1-aminoisoquinolines have been used to construct ultralong room-temperature phosphorescence materials for bioimaging. This application leverages the structural diversity of 1-aminoisoquinoline derivatives, demonstrating their potential in medical imaging technologies (Chen et al., 2022).

properties

IUPAC Name

4-amino-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLHPUMZIKVELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309410
Record name 4-Amino-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoisoquinolin-1(2H)-one

CAS RN

78886-53-0
Record name 4-Amino-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78886-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Q Li, L Han, L Zhao, Y Hou, R Sharma - Synthetic Communications, 2021 - Taylor & Francis
Research on the synthesis of heterocyclic scaffolds is an important challenge in organic synthesis because heterocycles are an important block in the structure of many drugs and …
Number of citations: 6 www.tandfonline.com
NN Smolyar, YM Yutilov - Russian journal of organic chemistry, 2008 - Springer
Reactions with excess hydrazine hydrate of 5-nitropyridin-2(1H)-ones fused with benzene, pyridine, and 1,2,3-triazole rings led to a cyclotransformation of the 5-nitro-2-oxopyridine …
Number of citations: 10 link.springer.com
M Wozniak, H van der Plas - Advances in Heterocyclic Chemistry, 2000 - books.google.com
The chemistry of naphthyridines has developed significantly since the late 1970s. Many compounds containing the naphthyridine ring system show interesting and useful chemical and …
Number of citations: 1 books.google.com
M Woźniak, H Van Der Plas - 2000 - Elsevier
Publisher Summary The chemistry of naphthyridines has developed significantly since the late 1970s. Many compounds containing the naphthyridine ring system show interesting and …
Number of citations: 2 www.sciencedirect.com

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